molecular formula C12H16Cl2N2O2 B11837602 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride

Cat. No.: B11837602
M. Wt: 291.17 g/mol
InChI Key: FEJSZEGHZZGMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorobenzyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and 2-bromoethyldiphenylsulfonium triflate . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Properties

Molecular Formula

C12H16Cl2N2O2

Molecular Weight

291.17 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-10-3-1-2-9(6-10)8-15-5-4-14-7-11(15)12(16)17;/h1-3,6,11,14H,4-5,7-8H2,(H,16,17);1H

InChI Key

FEJSZEGHZZGMJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.